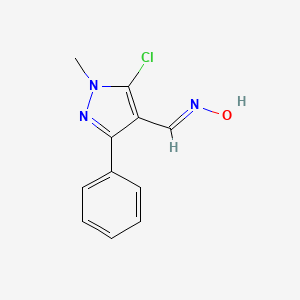

5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

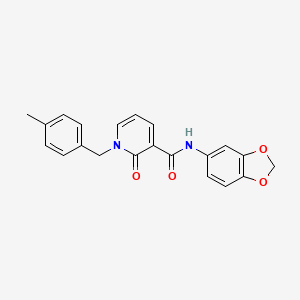

- Synthesis as Precursors in Chemical Reactions : 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime serves as a precursor in Sonogashira-type cross-coupling reactions. These reactions provide 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are then transformed into various pyrazolo[4,3-c]pyridines and oxides through regioselective cyclisation (Vilkauskaitė, Šačkus, & Holzer, 2011).

- Crystal Structure Determination : This compound was used in synthesizing new pyrazole derivatives, and its crystal structure was analyzed through X-ray diffraction. It was found that the aldehydic fragment is nearly coplanar with the adjacent pyrazole ring (Xu & Shi, 2011).

Chemical Transformations and Derivatives

- Formation of Thieno[2,3-c]pyrazoles and Related Heterocycles : This compound is converted into chloronitriles and then reacts with various agents to form novel heterocycles like methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (Haider et al., 2005).

- Synthesis of Pyrazole-4-Carbaldehyde Oximes : 1-Alkyl-1H-pyrazole-4-carbaldehyde oximes are synthesized from this compound and reacted with acetic anhydride to produce nitriles. The crystal structure of these oximes has been determined by X-ray analysis (Attaryan et al., 2012).

Synthesis of Bipyrazoles and Chalcones

- Formation of Reduced Bipyrazoles : 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde reacts under microwave irradiation with various compounds to produce chalcones and subsequently, reduced bipyrazoles. The structures of these bipyrazoles have been reported in detail (Cuartas et al., 2017).

Applications in Bioactive Compound Synthesis

- Antimicrobial Agent Synthesis : New series of heterocyclic compounds with antimicrobial properties have been synthesized using this compound. These compounds have shown potential activity against various bacterial and fungal strains (Bhat et al., 2016).

- Synthesis of Pyrazole-Appended Quinolinyl Chalcones : This compound was used in synthesizing new chalcones with a pyrazole group. These compounds exhibit promising antimicrobial properties and moderate antioxidant activity (Prasath et al., 2015).

Corrosion Inhibition

- Mild Steel Corrosion Protection : This compound has been used to study its corrosion protection properties for mild steel in acidic environments. It behaves like a mixed-type inhibitor and shows potential as a corrosion inhibitor (Thomas, Ammal, & Joseph, 2020).

Mechanism of Action

CMPPC adsorbs on the metal surface, and the phenomenon obeys Langmuir adsorption isotherm pattern . Various kinetic and thermodynamic parameters are calculated using Arrhenius and Van’t Hoff approaches . Molecular dynamics simulations are employed using computational chemistry protocols . The results indicate that the CMPPC offers maximum interaction on Fe (111) plane of the metal surface .

Properties

IUPAC Name |

(NE)-N-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-15-11(12)9(7-13-16)10(14-15)8-5-3-2-4-6-8/h2-7,16H,1H3/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESJWRWGYLJFJT-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017089.png)

![4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3017090.png)

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3017092.png)

![1-Prop-2-enyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B3017096.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid](/img/structure/B3017102.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3017106.png)

![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one](/img/structure/B3017107.png)

![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B3017108.png)